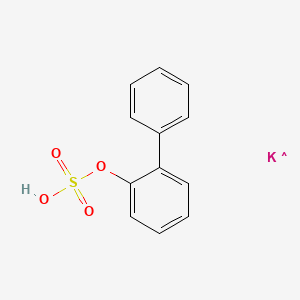
2-Biphenylyl Sulfate Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Biphenylyl Sulfate Potassium Salt is a chemical compound with the molecular formula C₁₂H₉KO₄S and a molecular weight of 288.36 g/mol . It is a derivative of 2-Phenylphenol, which is known for its use as an agricultural fungicide . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Biphenylyl Sulfate Potassium Salt typically involves the reaction of 2-Phenylphenol with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The general reaction can be represented as follows: [ \text{C}{12}\text{H}{10}\text{O} + \text{H}_2\text{SO}4 \rightarrow \text{C}{12}\text{H}_9\text{OSO}3\text{H} ] [ \text{C}{12}\text{H}_9\text{OSO}3\text{H} + \text{KOH} \rightarrow \text{C}{12}\text{H}_9\text{OSO}_3\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods
the general principles of salt preparation, such as reacting an acid with a base and subsequent crystallization, are likely employed .
Analyse Chemischer Reaktionen
Types of Reactions
2-Biphenylyl Sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products
Oxidation: Biphenyl-2-sulfonic acid.
Reduction: Biphenyl-2-thiol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Biphenylyl Sulfate Potassium Salt has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Wirkmechanismus
The mechanism of action of 2-Biphenylyl Sulfate Potassium Salt involves its interaction with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylphenol: A precursor to 2-Biphenylyl Sulfate Potassium Salt, used as an agricultural fungicide.
Biphenyl-2-sulfonic acid: An oxidation product of this compound.
Biphenyl-2-thiol: A reduction product of this compound.
Uniqueness
This compound is unique due to its sulfate group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, 2-Phenylphenol. The presence of the potassium ion also influences its solubility and stability in aqueous solutions .
Eigenschaften
Molekularformel |
C12H10KO4S |
|---|---|
Molekulargewicht |
289.37 g/mol |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15); |
InChI-Schlüssel |
JTCVZDBKYNOCAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


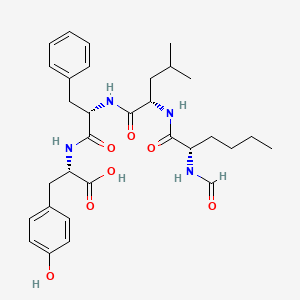
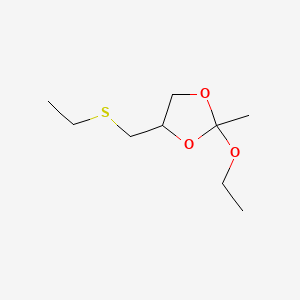
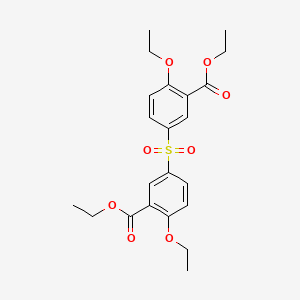
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)




![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)

![2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)
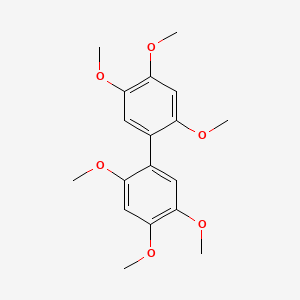
![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)

